

Measuring the Spark of Life: A Guide to Bacterial Viability Assessment Using TTC

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Compound of Interest

Compound Name: 2,3,5-Triphenyltetrazolium bromide

Cat. No.: B1683267

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Introduction: Beyond Simple Counts

In microbiology and drug development, understanding the viability of a bacterial population is often more critical than determining its total number. While traditional plate counting methods quantify colony-forming units (CFUs), they are time-consuming and may not capture the full picture of a population's metabolic health, especially in the case of viable but non-culturable (VBNC) cells. The 2,3,5-triphenyltetrazolium chloride (TTC) assay offers a rapid, colorimetric method to assess bacterial viability by measuring the metabolic activity of a population.^{[1][2]}

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for performing the TTC assay to determine bacterial viability.

Principle of the Assay: The Chemistry of Viability

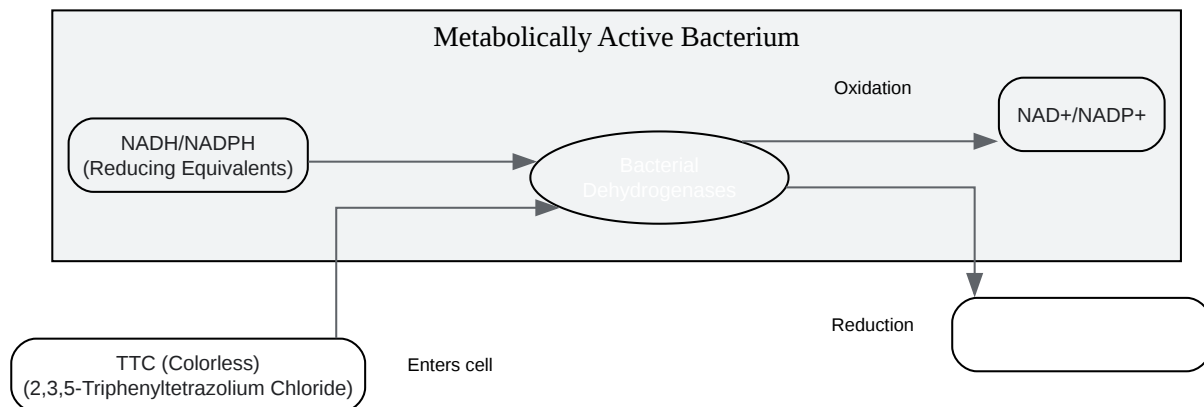
The TTC assay hinges on the activity of dehydrogenase enzymes, which are essential components of the respiratory chain in metabolically active cells.^{[1][3]} TTC, a water-soluble and colorless salt, acts as an artificial electron acceptor.^{[4][5][6]} In viable bacteria, dehydrogenases donate electrons (reducing equivalents like NADH and NADPH) to TTC.^[7] This irreversible reduction converts TTC into 1,3,5-triphenylformazan (TPF), a water-insoluble, red-colored compound.^{[1][4][5][8]}

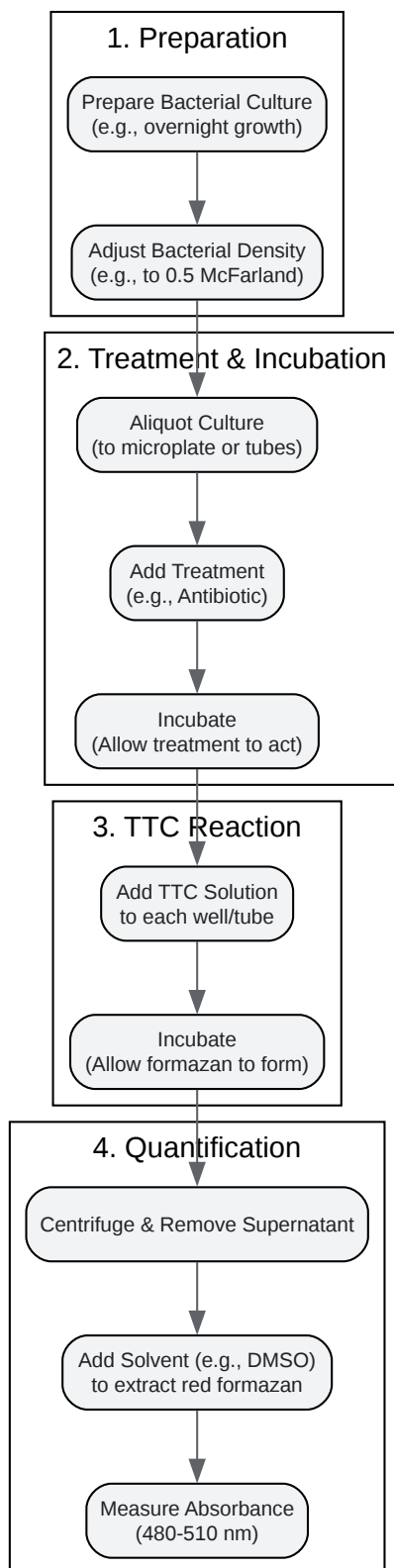
The intensity of the red color produced is directly proportional to the number of viable, metabolically active cells in the sample.^{[9][10]} This allows for the quantification of bacterial

viability by extracting the TPF and measuring its absorbance spectrophotometrically.[4][11]

Biochemical Pathway

The core of the TTC assay is the enzymatic reduction of the tetrazolium salt. The diagram below illustrates this fundamental biochemical conversion.





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